Product packaging for S-(2-Hydroxyethylmercapto)-L-cysteine(Cat. No.:CAS No. 38254-63-6)

S-(2-Hydroxyethylmercapto)-L-cysteine

Cat. No.: B1655552
CAS No.: 38254-63-6
M. Wt: 197.3 g/mol
InChI Key: YPUBRSXDQSFQBA-BYPYZUCNSA-N
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Description

3-[(2-hydroxyethyl)disulfanyl]-L-alanine is an S-substituted L-cysteine where the S-substituent is specified as (2-hydroxyethyl)sulfane. It has a role as a metabolite.
S-(2-Hydroxyethylmercapto)-L-cysteine is a natural product found in Trypanosoma brucei with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO3S2 B1655552 S-(2-Hydroxyethylmercapto)-L-cysteine CAS No. 38254-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-amino-3-(2-hydroxyethyldisulfanyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H11NO3S2/c6-4(5(8)9)3-11-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPUBRSXDQSFQBA-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CSSC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70959192
Record name 3-[(2-Hydroxyethyl)disulfanyl]alanine
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Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38254-63-6
Record name 3-[(2-Hydroxyethyl)dithio]-L-alanine
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Record name S-(2-Hydroxyethylmercapto)-L-cysteine
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Record name 3-[(2-Hydroxyethyl)disulfanyl]alanine
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Record name (2R)-2-amino-3-[(2-hydroxyethyl)disulfanyl]propanoic acid
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Record name S-(2-HYDROXYETHYLTHIO)CYSTEINE
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Biosynthesis and Origin of S 2 Hydroxyethylmercapto L Cysteine

Investigational Pathways for Endogenous Biosynthesis in Biological Systems

Scientific literature to date lacks definitive evidence for a dedicated endogenous biosynthetic pathway for S-(2-Hydroxyethylmercapto)-L-cysteine. Research into related compounds offers tangential clues, but direct enzymatic routes for its synthesis from common metabolic precursors have not been identified. The formation of structurally analogous cysteine adducts often arises from reactions with exogenous compounds or cellular stress byproducts, suggesting that this compound might be a product of detoxification or xenobiotic metabolism rather than a planned component of cellular biochemistry.

Potential Precursors and Enzymatic Steps Involved in Formation

While a formal pathway is not established, hypothetical precursors for the formation of this compound can be postulated based on its chemical structure. The core components are an L-cysteine molecule and a 2-hydroxyethyl group linked via a sulfur atom. This suggests a possible conjugation reaction.

One speculative route could involve the reaction of L-cysteine with a reactive hydroxyethyl-containing molecule. However, the natural endogenous source of such a precursor is not readily apparent. In contrast, the formation of a similar compound, S-(2-hydroxyethyl)-L-cysteine, has been observed in genetically modified Escherichia coli, but this was dependent on the external addition of 2-mercaptoethanol (B42355) to the culture medium, indicating an exogenous origin for the hydroxyethyl (B10761427) moiety in that specific context.

Another theoretical pathway could involve enzymatic modifications of other sulfur-containing amino acids. However, no specific enzymes, such as transferases or lyases, have been identified to catalyze the direct formation of this compound in any biological system studied thus far. The absence of such findings in extensive metabolic research suggests that if this compound is formed endogenously, it may be a minor or transient product of a yet-to-be-discovered metabolic side-reaction.

Natural Occurrence and Distribution: Observations in Biological Systems and Microbial Contexts

The known natural distribution of this compound is exceptionally limited, further complicating the understanding of its biological significance and origin.

The compound has been reported in the protozoan parasite Trypanosoma brucei. nih.gov However, the documentation of its presence does not clarify whether it is synthesized de novo by the organism or if it is acquired and modified from its host environment. The metabolic capabilities of trypanosomes are complex and often adapted to their parasitic lifestyle, which could involve the uptake and processing of host-derived molecules.

In the microbial realm, as previously mentioned, a derivative, S-(2-hydroxyethyl)-L-cysteine, was accumulated by a methionine-auxotrophic mutant of Escherichia coli, but only when 2-mercaptoethanol was provided exogenously. nih.gov This finding underscores that while the bacterial machinery can form the necessary chemical bond, the precursor availability is a limiting factor, and it does not represent a truly endogenous synthesis under normal physiological conditions.

The following table summarizes the key observations regarding the occurrence of this compound and related compounds:

CompoundOrganism/SystemContext of OccurrenceReference
This compound Trypanosoma bruceiReported presence, origin unclear. nih.gov
S-(2-hydroxyethyl)-L-cysteine Escherichia coli (MetC-deficient mutant)Accumulated when 2-mercaptoethanol was added to the culture medium. nih.gov

Metabolism and Metabolic Fate of S 2 Hydroxyethylmercapto L Cysteine

Metabolic Pathways and Biotransformations

S-(2-Hydroxyethylmercapto)-L-cysteine is a metabolite that can be formed through the conjugation of precursor compounds with glutathione (B108866) (GSH), followed by enzymatic processing. For instance, the metabolic formation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine from tetradeutero-1,2-dibromoethane highlights the importance of both oxidation and glutathione conjugation in its biotransformation. nih.gov This initial conjugation is a critical step that introduces the S-cysteine moiety, which is then subject to further metabolic changes.

In some biological systems, such as in certain strains of Escherichia coli, the presence of 2-mercaptoethanol (B42355) in the culture medium can lead to the accumulation of S-(2-hydroxyethyl)-L-cysteine. nih.gov This suggests that under specific conditions, the direct reaction of L-cysteine with 2-mercaptoethanol can occur, forming the S-(2-hydroxyethyl) derivative.

The metabolism of similar S-substituted cysteine derivatives provides insights into the likely biotransformation pathways for this compound. For example, the metabolism of S-methyl-L-cysteine in rats results in the formation of various oxidized metabolites, including methylsulphinylacetic acid and N-acetyl-S-methyl-L-cysteine S-oxide. nih.gov This indicates that the sulfur atom in this compound is also a likely target for oxidation reactions.

Furthermore, studies on S-(2-benzothiazolyl)-L-cysteine (BTC) have shown that cysteine conjugate β-lyases play a role in its metabolism, leading to the formation of metabolites like 2-mercaptobenzothiazole (B37678) and its S-glucuronic acid conjugate. nih.gov This suggests that this compound could also be a substrate for β-lyase enzymes, which would cleave the C-S bond.

Interconnections with Endogenous Sulfur Amino Acid Metabolism

The metabolism of this compound is intricately linked with the endogenous pathways of sulfur-containing amino acids, influencing the homeostasis of L-cysteine, the biosynthesis of glutathione, the production of hydrogen sulfide (B99878), and the synthesis of taurine (B1682933).

Intracellular L-cysteine is a crucial amino acid for protein synthesis and the production of other vital compounds like glutathione (GSH), hydrogen sulfide (H₂S), and taurine. caldic.com The introduction of this compound can influence the availability and metabolic fate of L-cysteine. The metabolic pathways of L-cysteine are highly regulated, with enzymes such as cysteine dioxygenase (CDO), cystathionine (B15957) β-synthase (CBS), and cystathionine γ-lyase (CSE) playing key roles. caldic.comnih.gov

The metabolism of S-substituted cysteines can either release L-cysteine or compete with it for enzymatic pathways. For example, in E. coli, the presence of 2-mercaptoethanol diverts L-cysteine towards the formation of S-(2-hydroxyethyl)-L-cysteine, thereby affecting the normal flux of L-cysteine metabolism. nih.gov

Conversely, if this compound metabolism releases L-cysteine, it could potentially support GSH biosynthesis. The balance between these processes will determine the net effect on the cellular GSH pool. The formation of a cysteine-glutathione disulfide has been observed during the metabolism of related compounds, indicating a direct interaction with the glutathione system. nih.gov

Hydrogen sulfide (H₂S) is a gaseous signaling molecule produced endogenously from L-cysteine through the action of enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). caldic.comresearchgate.net S-substituted cysteine derivatives can potentially influence H₂S production. For instance, S-(β-carboxyethyl)cysteine (β-CEC) has been shown to inhibit mammalian cystathionine γ-lyase, an enzyme involved in H₂S synthesis. mdpi.com This suggests that this compound could similarly modulate the activity of H₂S-producing enzymes, thereby affecting the levels of this important gasotransmitter.

The metabolism of L-cysteine can proceed through aerobic pathways leading to taurine and sulfate, or anaerobic routes that produce sulfane sulfur-containing compounds and hydrogen sulfide. researchgate.net The introduction of this compound could potentially shift the balance between these pathways.

Taurine is another important metabolite derived from L-cysteine. The primary pathway for taurine synthesis involves the oxidation of L-cysteine to cysteine sulfinic acid by cysteine dioxygenase (CDO), followed by decarboxylation. caldic.com The availability of L-cysteine is a key factor in regulating taurine production. nih.gov

By influencing L-cysteine homeostasis, the metabolism of this compound can indirectly affect taurine synthesis. If the metabolism of this compound leads to a decrease in the intracellular L-cysteine pool, it could consequently reduce the rate of taurine formation.

Identification and Characterization of Metabolites

The identification of metabolites is crucial for understanding the complete metabolic fate of this compound. Based on the metabolism of structurally similar compounds, several potential metabolites can be predicted.

One likely metabolic transformation is N-acetylation, a common step in the mercapturic acid pathway. This would result in the formation of N-acetyl-S-(2-hydroxyethyl)-L-cysteine . nih.gov Another potential modification is the oxidation of the sulfur atom, which could lead to the corresponding sulfoxide, This compound sulfoxide . nih.gov

In a study involving an E. coli mutant, both S-(2-hydroxyethyl)-L-cysteine and S-(2-hydroxyethyl)-L-homocysteine were accumulated when 2-mercaptoethanol was added to the culture medium. nih.gov This indicates that the 2-hydroxyethylthio group can also be transferred to other sulfur-containing amino acids.

Furthermore, research on the biosynthesis of S-(2-hydroxy-2-carboxyethylthio)-L-cysteine (HCETC) in rat heart homogenate showed the formation of L-cysteine and 3-mercaptolactate from 3-mercaptopyruvate, with HCETC being formed from these two products. nih.gov This suggests that the breakdown of this compound could potentially yield L-cysteine and 2-hydroxyethylmercaptan, which could then be further metabolized.

The table below summarizes the key enzymes and metabolites involved in the metabolism of this compound and its interactions with sulfur amino acid pathways.

Category Enzyme/Metabolite Role/Significance
Key Enzymes Glutathione S-transferases (GSTs)Catalyze the initial conjugation of precursors with GSH.
γ-GlutamyltranspeptidaseInvolved in the breakdown of GSH conjugates.
Cysteine conjugate β-lyaseMay cleave the C-S bond of this compound.
N-acetyltransferaseCatalyzes the formation of the mercapturic acid derivative.
Cysteine Dioxygenase (CDO)A key enzyme in L-cysteine catabolism, leading to taurine and sulfate.
Cystathionine β-synthase (CBS)Involved in H₂S production from L-cysteine.
Cystathionine γ-lyase (CSE)A major enzyme responsible for H₂S production.
Potential Metabolites N-acetyl-S-(2-hydroxyethyl)-L-cysteineA mercapturic acid pathway product. nih.gov
This compound sulfoxideAn oxidation product. nih.gov
2-HydroxyethylmercaptanA potential breakdown product.
L-cysteineCan be released during metabolism. nih.gov
Interacting Endogenous Compounds L-cysteineCentral amino acid in sulfur metabolism. caldic.com
Glutathione (GSH)Involved in conjugation and redox balance. caldic.com
Hydrogen Sulfide (H₂S)Production may be modulated. caldic.comresearchgate.net
TaurineSynthesis may be indirectly affected. caldic.com

Biological Functions and Roles of S 2 Hydroxyethylmercapto L Cysteine

Broad Biological Activities and Observed Effects in Model Systems

S-(2-Hydroxyethylmercapto)-L-cysteine is an S-substituted derivative of the amino acid L-cysteine. nih.govdrugbank.com It is classified as an L-cysteine-S-conjugate, a group of compounds where the thiol group of cysteine is bound to another molecule. drugbank.com In biological systems, it is recognized primarily as a metabolite. For instance, its presence has been reported in the protozoan parasite Trypanosoma brucei. nih.gov

As a cysteine derivative, its biological activities are understood within the broader context of cysteine metabolism. Cysteine residues are crucial for the structure and function of proteins by forming disulfide bridges that stabilize protein tertiary structure. mdpi.com They are also fundamental to enzyme catalysis, transcriptional regulation, and protein folding. mdpi.com The family of cysteine-S-conjugates, to which this compound belongs, is involved in the metabolism of various xenobiotics. For example, the acetylated form, N-acetyl-S-(2-hydroxyethyl)-L-cysteine, is a known urinary metabolite resulting from the body's processing of numerous foreign chemicals that have electrophilic properties. nih.gov

**4.2. Molecular Mechanisms of Action

Molecular Mechanisms of Action

Interactions with Cellular Components and Enzymes

The molecular interactions of this compound are dictated by its chemical structure, featuring a reactive thiol group characteristic of cysteine. Cysteine and its derivatives can interact with various cellular components. The thiol group can form disulfide bonds, which act as molecular switches in redox signaling and protein regulation. mdpi.com

Modulation of Signaling Pathways

While specific studies on the signaling pathway modulation by this compound are limited, research on structurally similar compounds provides insight into potential mechanisms. For example, the related compound S-(2-carboxyethyl)-L-cysteine (β-CEC), a homolog, has been shown to activate the antioxidant Nrf2 pathway in renal tubular epithelial cells. mdpi.comsemanticscholar.orgnih.gov The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. β-CEC was also observed to induce amino acid stress signaling, which could be influenced by the presence of other amino acids like cysteine and methionine. mdpi.comsemanticscholar.org Given the structural similarities, it is plausible that this compound could engage with similar cytoprotective and stress-response pathways.

Redox Modulation and Antioxidant Activities

Cysteine and its derivatives are pivotal in maintaining cellular redox homeostasis. mdpi.com The thiol (-SH) group is highly reactive and can undergo reversible oxidation, allowing it to act as a potent antioxidant. mdpi.comnih.gov These compounds can directly scavenge reactive oxygen species (ROS), protecting cells from oxidative damage. mdpi.com Cysteine is also a rate-limiting precursor for the synthesis of glutathione (B108866) (GSH), a primary intracellular antioxidant that plays a central role in detoxifying harmful substances and neutralizing free radicals. mdpi.com

Studies on related S-substituted cysteine compounds have demonstrated direct antioxidant capabilities. S-(2-carboxyethyl)-L-cysteine (β-CEC) was shown to protect DNA from copper-dependent oxidative degradation in a chemical assay, an activity attributed to its ability to chelate metal ions and act as a reducing agent. mdpi.comsemanticscholar.org The antioxidant activity of cysteine derivatives is fundamental to their protective roles in biological systems. nih.gov

In Vitro and In Vivo Studies on Biological Impact

Specific in vitro and in vivo research focusing solely on this compound is not widely available. However, extensive studies on its close homolog, S-(2-carboxyethyl)-L-cysteine (β-CEC), provide valuable data on the potential biological impacts of this class of compounds. These studies highlight effects on cellular stress responses and cytotoxicity.

In in vitro experiments using renal tubular epithelial cells, β-CEC was found to be non-cytotoxic on its own but could activate cytoprotective pathways. mdpi.comsemanticscholar.org It demonstrated a protective effect against the toxicity induced by certain therapeutic agents and nanoparticles, such as cisplatin (B142131) and copper oxide. mdpi.comresearchgate.net Conversely, it was also found to enhance the cytotoxic effects of heavy metals like arsenic and cadmium. mdpi.comsemanticscholar.orgnih.gov

In vivo studies in rats with a related compound, S-(2-Carboxyethyl)-L-cysteine, showed that it could affect protein utilization and negatively impact plasma amino acid levels, while also increasing plasma urea. medchemexpress.com

The following table summarizes key findings from in vitro studies on the closely related compound S-(2-carboxyethyl)-L-cysteine (β-CEC).

Study Type Model System Compound Tested Observation Reference(s)
In VitroRenal Tubular Epithelial Cells (RTECs)S-(2-carboxyethyl)-L-cysteine (β-CEC)Not acutely cytotoxic; activated the antioxidant Nrf2 pathway. mdpi.comsemanticscholar.orgnih.gov
In VitroRenal Tubular Epithelial Cells (RTECs)S-(2-carboxyethyl)-L-cysteine (β-CEC)Induced amino acid stress signaling pathways. mdpi.comsemanticscholar.org
In VitroRenal Tubular Epithelial Cells (RTECs)S-(2-carboxyethyl)-L-cysteine (β-CEC)Inhibited cytotoxic stress from cisplatin, oxaliplatin, and CuO nanoparticles. mdpi.comnih.govresearchgate.net
In VitroRenal Tubular Epithelial Cells (RTECs)S-(2-carboxyethyl)-L-cysteine (β-CEC)Enhanced the cytotoxic effects of arsenic, cadmium, lead, and mercury. mdpi.comsemanticscholar.orgnih.gov
In VitroChemical AssayS-(2-carboxyethyl)-L-cysteine (β-CEC)Acted as an antioxidant in a copper-dependent oxidative DNA degradation assay. mdpi.comsemanticscholar.org

Synthetic Methodologies and Derivative Research of S 2 Hydroxyethylmercapto L Cysteine

Chemical Synthesis Approaches for S-(2-Hydroxyethylmercapto)-L-cysteine

The direct chemical synthesis of this compound, also known as S-(2-hydroxyethylthio)cysteine, typically involves the formation of a disulfide bond between L-cysteine and 2-mercaptoethanol (B42355). While specific laboratory procedures for this exact compound are not extensively detailed in the provided search results, the synthesis can be inferred from standard disulfide bond formation reactions. One common method is the oxidation of a mixture of the two corresponding thiols, L-cysteine and 2-mercaptoethanol. This reaction results in a mixture of three possible disulfide products: cystine (cysteine-cysteine disulfide), 2-hydroxyethyl disulfide (mercaptoethanol-mercaptoethanol disulfide), and the desired mixed disulfide, this compound.

Another potential route involves a thiol-disulfide exchange reaction. In this approach, L-cysteine can be reacted with the symmetrical disulfide of 2-mercaptoethanol (2-hydroxyethyl disulfide). This exchange reaction leads to the formation of the mixed disulfide product. The reaction equilibrium can be driven towards the desired product by adjusting reaction conditions such as pH and reactant concentrations.

A study focusing on a methionine auxotroph of Escherichia coli reported the accumulation of S-(2-hydroxyethyl)-L-cysteine when 2-mercaptoethanol was added to the culture medium, indicating a biological pathway for its formation, likely through cellular processes reacting to the presence of 2-mercaptoethanol. nih.gov

Enzymatic and Biotechnological Synthesis Strategies for S-Substituted L-Cysteine Derivatives

The synthesis of S-substituted L-cysteine derivatives has been a significant area of research in biotechnology, leveraging enzymes to create these compounds with high specificity and efficiency. These methods are generally favored over chemical synthesis due to milder reaction conditions and higher stereoselectivity. researchgate.net

A primary enzymatic route for synthesizing S-substituted L-cysteine derivatives involves enzymes that catalyze the replacement of the β-substituent of an amino acid with a thiol. In enteric bacteria like E. coli, L-cysteine is typically synthesized from L-serine in two steps. nih.gov The first is the acetylation of L-serine to O-acetyl-L-serine (OAS) by serine O-acetyltransferase (SAT), and the second is the reaction of OAS with hydrogen sulfide (B99878), catalyzed by O-acetyl-L-serine sulfhydrylase (OASS), to produce L-cysteine. nih.govasm.org This natural pathway can be adapted to produce S-substituted derivatives by replacing hydrogen sulfide with a desired thiol.

Several enzymes have been employed for this purpose:

Tryptophan Synthase: This enzyme, particularly from E. coli, can catalyze the synthesis of S-phenyl-L-cysteine from L-serine and thiophenol. researchgate.netresearchgate.net The enzyme's β-subunit is responsible for synthesizing L-tryptophan from indole and L-serine, but it also exhibits broad substrate specificity, allowing it to be used for producing various S-substituted L-cysteine derivatives. nih.gov

Cysteine Synthase (O-acetylserine sulfhydrylase): OASS is a key enzyme in the biosynthesis of L-cysteine and has been used for the production of various derivatives. asm.org

Serine O-acetyltransferase (SAT): This enzyme is crucial for producing the precursor O-acetylserine. Engineering SAT to be insensitive to feedback inhibition by cysteine is a key strategy to enhance the production of cysteine and its derivatives in biotechnological processes. nih.govnih.gov

Genetically engineered microorganisms, such as Escherichia coli, are often used as whole-cell biocatalysts. These systems can be designed to overexpress the necessary enzymes, leading to efficient one-pot synthesis of S-substituted L-cysteines and their sulfoxides.

Table 1: Enzymes Used in the Synthesis of S-Substituted L-Cysteine Derivatives
EnzymeSource OrganismSubstratesProduct ExampleReference
Tryptophan SynthaseEscherichia coliL-Serine, ThiophenolS-phenyl-L-cysteine researchgate.netresearchgate.net
O-acetyl-L-serine sulfhydrylase-A (OASS-A)E. coliO-acetyl-L-serine, H₂SL-cysteine nih.gov
Serine O-acetyltransferase (SAT)Nicotiana tabacum, E. coliL-Serine, Acetyl-CoAO-acetyl-L-serine nih.govnih.gov

Synthesis and Characterization of this compound Analogues and Derivatives

The synthesis and characterization of analogues and derivatives of this compound provide insights into the chemical properties and potential applications of this class of compounds. Several related molecules have been synthesized and studied.

S-(2-Carboxyethyl)-L-cysteine (β-CEC): This analogue is synthesized by reacting L-cysteine with acrylic acid in an aqueous solution containing sodium hydroxide, followed by acidification. nih.govmdpi.com Its sulfoxide derivative can be prepared by subsequent oxidation with hydrogen peroxide. nih.govmdpi.com The characterization of these compounds has been performed using ion-exchange chromatography and X-ray diffraction analysis to establish their absolute structures. nih.govmdpi.comresearchgate.net Further oxidation using performic acid yields the corresponding sulfone, S-(2-carboxyethyl)-L-cysteinyl sulfone, which has also been characterized crystallographically. iucr.org

N-Acetyl-S-(2-hydroxyethyl)-L-cysteine: This derivative is a metabolite of ethylene oxide and can be found in the urine of smokers. nih.gov Its synthesis involves the N-acetylation of the parent amino acid. Detailed synthesis procedures for N-acetylcysteine (NAC) involve the direct acylation of L-cysteine hydrochloride monohydrate with acetic anhydride. mdpi.com Characterization is typically performed using NMR spectroscopy, FT-IR, and liquid chromatography to confirm the structure and purity. mdpi.com

S-Acetamidomethyl-L-cysteine: This compound is prepared by reacting N-(hydroxymethyl)acetamide with L-cysteine hydrochloride monohydrate in water with the addition of concentrated hydrochloric acid. orgsyn.org It serves as a useful thiol-protecting group in peptide synthesis. orgsyn.org

S-(2-haloethyl)-L-cysteine derivatives: These analogues have been synthesized to study their hydrolysis and alkylation rates. The synthesis of these compounds allows for the investigation of reaction mechanisms, such as internal cyclization. nih.gov

Table 2: Synthesis and Characterization of this compound Analogues
Analogue/DerivativeSynthesis MethodCharacterization TechniquesReference
S-(2-Carboxyethyl)-L-cysteine (β-CEC)Reaction of L-cysteine with acrylic acidIon-exchange chromatography, X-ray diffraction nih.govmdpi.com
S-(2-Carboxyethyl)-L-cysteine sulfoxideOxidation of β-CEC with H₂O₂Ion-exchange chromatography, X-ray diffraction, Polarimetry nih.govmdpi.comresearchgate.net
N-Acetyl-S-(2-hydroxyethyl)-L-cysteineN-acetylation of S-(2-hydroxyethyl)-L-cysteineNMR, FT-IR, HPLC nih.govmdpi.com
S-Acetamidomethyl-L-cysteineReaction of N-(hydroxymethyl)acetamide with L-cysteine HClTLC orgsyn.org

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound were not found in the search results, research on its analogues provides valuable insights into this class of molecules.

S-Trityl-L-cysteine (STLC) Analogues: An initial SAR study on a series of STLC analogues as inhibitors of the human mitotic kinesin Eg5, a target for cancer chemotherapy, has been conducted. nih.govresearchgate.net This study aimed to define the minimal chemical structure essential for Eg5 inhibition and to develop more potent analogues. The research revealed that substitutions at the para-position of one of the phenyl rings of the trityl group could lead to compounds with an estimated Kᵢ (app) of 100 nM and an EC₅₀ of 200 nM for inducing mitotic arrest. nih.gov Further studies on new STLC derivatives identified compounds with in vitro inhibition in the low nanomolar range. nih.gov Molecular docking and the determination of Eg5-inhibitor complex structures were used to explain the SAR of these compounds. nih.gov

N-Substituted Cysteine Derivatives: A series of cysteine derivatives with an alkyl or arylalkyl moiety on the α-amino group were synthesized as inhibitors for carboxypeptidase A. nih.gov The SAR study showed that inhibitors derived from D-cysteine were significantly more potent than those from L-cysteine. The most potent inhibitor, with a Kᵢ value of 55 ± 4 nM, was obtained by introducing a phenethyl moiety on the amino group of D-cysteine. nih.gov

Inhibitors of Cysteine Proteases: The natural product 6,6′-Dihydroxythiobinupharidine (DTBN) was investigated as an inhibitor of cathepsins, a family of cysteine proteases. mdpi.com The study found that Cathepsin S was the most sensitive to inhibition by DTBN. Docking simulations suggested that the cysteine sulfur of the enzyme's active site is in close proximity to the thiaspirane ring of DTBN, potentially allowing for a nucleophilic attack to form a disulfide bond. mdpi.com This highlights the importance of the sulfur atom's reactivity and steric factors in the active site for inhibitory activity.

These studies on related S-substituted cysteine derivatives demonstrate that modifications to the S-substituent, the stereochemistry of the cysteine backbone, and N-terminal modifications can have a profound impact on biological activity and target specificity.

Analytical Methodologies for S 2 Hydroxyethylmercapto L Cysteine Research

Chromatographic Techniques

Chromatographic methods are fundamental to the separation and quantification of S-(2-Hydroxyethylmercapto)-L-cysteine from complex biological matrices. These techniques are often coupled with various detectors to enhance specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) coupled with various detectors (e.g., UV-Vis)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. While specific HPLC methods exclusively for this compound are not extensively detailed in publicly available literature, methods for the closely related L-cysteine and its derivatives are well-established and adaptable.

Typically, reversed-phase HPLC is employed, utilizing a C18 column to separate the analyte from other sample components. The mobile phase often consists of an aqueous buffer (e.g., acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. researchgate.net A gradient elution is commonly used to achieve optimal separation. Detection is frequently performed using a UV-Vis detector. L-cysteine, the parent compound, exhibits absorbance maxima at approximately 190 nm and a weaker band around 230 nm. nih.govnih.gov It is anticipated that this compound would have a similar UV absorbance profile.

To enhance detection sensitivity and specificity, pre-column derivatization with reagents that introduce a chromophore can be employed. For instance, ethacrynic acid has been used as a derivatizing agent for L-cysteine, allowing for UV detection at a more specific wavelength. wikipedia.org

ParameterTypical Condition for Related Compounds (e.g., L-cysteine)Reference
ColumnReversed-phase C18 (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm) researchgate.net
Mobile PhaseA: 0.1 M acetate buffer (pH 4.5)-methanol [97:3 (v/v)]; B: methanol researchgate.net
DetectionUV-Vis at ~190 nm or ~230 nm nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) offer superior sensitivity and specificity for the analysis of this compound, particularly in complex biological samples like urine and plasma. This technique is the gold standard for analyzing the N-acetylated form, HEMA, and the principles are directly applicable to the parent compound. researchgate.net

The chromatographic separation is similar to that of HPLC. Following elution from the HPLC column, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are analyzed by the mass spectrometer. For quantitative analysis, the mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition.

For the related compound HEMA, a sensitive and selective method using isotope-dilution HPLC-MS/MS has been developed. researchgate.net This approach involves spiking the sample with a stable isotope-labeled internal standard, which allows for accurate quantification by correcting for matrix effects and variations in extraction recovery. A similar strategy would be highly effective for the analysis of this compound.

ParameterTypical Condition for N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA)Reference
ChromatographyIsotope-dilution high-performance liquid chromatography researchgate.net
IonizationElectrospray Ionization (ESI) nih.gov
DetectionTandem Mass Spectrometry (MS/MS) researchgate.net
Sample PreparationStrong anion-exchange solid-phase extraction for urine samples researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of this compound, although it requires derivatization to increase the volatility of this polar amino acid. The derivatization process typically involves converting the polar functional groups (amino, carboxyl, and hydroxyl) into less polar, more volatile derivatives. Silylation is a common derivatization method for amino acids, using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

Once derivatized, the sample is injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer for detection and identification. GC-MS provides excellent chromatographic resolution and highly specific detection, making it suitable for the analysis of complex mixtures. A study on the analysis of the structurally similar S-(2-carboxyethyl)-cysteine utilized GC-MS for its identification in the hydrolysates of chemically modified wool fibers.

ParameterTypical Condition for Related Amino AcidsReference
DerivatizationSilylation with reagents like MSTFA
SeparationGas chromatography with a suitable capillary column
DetectionMass Spectrometry

Spectroscopic Methods

Spectroscopic methods are invaluable for the structural elucidation and quantification of this compound. These techniques provide information about the molecule's chemical structure and concentration based on its interaction with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely accessible technique for the quantification of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. As mentioned previously, the parent compound L-cysteine has a characteristic UV absorption spectrum with a maximum around 190 nm and a shoulder at approximately 230 nm. nih.govnih.gov The presence of the S-(2-hydroxyethyl) group is not expected to significantly shift these absorbance maxima.

This technique can be used for the direct quantification of this compound in pure solutions. However, in complex biological samples, its lack of specificity can be a major limitation. To overcome this, UV-Vis spectrophotometry is often coupled with a separation technique like HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H qNMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of each atom in the this compound molecule, confirming its structure.

While a specific, publicly available NMR spectrum for this compound is not readily found, the expected ¹H NMR spectrum would show characteristic signals for the protons of the cysteine backbone and the hydroxyethyl (B10761427) group. The chemical shifts of these protons would be influenced by their neighboring atoms, allowing for a complete structural assignment.

Quantitative NMR (qNMR), particularly ¹H qNMR, can be used for the accurate determination of the concentration of this compound without the need for an identical standard for calibration. This is achieved by comparing the integral of a specific analyte signal to that of a certified internal standard with a known concentration.

TechniqueApplicationKey Information Provided
¹H NMRStructural ElucidationInformation on the chemical environment of hydrogen atoms.
¹³C NMRStructural ElucidationInformation on the carbon skeleton of the molecule.
¹H qNMRQuantitative AnalysisAccurate concentration determination using an internal standard.

Fluorescence Spectroscopy

Fluorescence spectroscopy stands as a highly sensitive method for the detection and quantification of thiol-containing compounds like this compound. Since thiols are not natively fluorescent, this technique necessitates a derivatization step where a fluorescent probe selectively reacts with the thiol group, yielding a product that emits light upon excitation. nih.gov This approach is commonly coupled with separation techniques like high-performance liquid chromatography (HPLC) for enhanced specificity.

The underlying principle involves the reaction of the sulfhydryl group of the cysteine moiety with a fluorogenic reagent. This reaction transforms the non-fluorescent molecule into a highly fluorescent derivative. The intensity of the emitted fluorescence is directly proportional to the concentration of the thiol, allowing for precise quantification.

Several reagents have been developed for the selective derivatization of thiols. While specific studies on this compound are not prevalent, the methods applied to L-cysteine and other biological thiols are directly applicable due to the presence of the reactive thiol group. Key derivatizing agents include:

Naphthalimide-based probes: Probes like Nap-I, which contains an iodoacetamide (B48618) group, can alkylate cysteine residues. nih.gov Upon reaction, these probes exhibit strong fluorescence, for instance, with excitation around 449 nm and emission in the 475 to 700 nm range. nih.gov

BODIPY-based probes: These probes can be designed to react with cysteine, leading to a significant increase in fluorescence signal, sometimes by as much as 3150-fold, with very low detection limits in the nanomolar range.

Aldehyde-functionalized fluorophores: Certain probes with α,β-unsaturated aldehyde moieties react selectively with cysteine through conjugate addition and subsequent thiazolidine (B150603) formation. nih.gov This reaction can lead to a "turn-on" fluorescence response, with some probes showing a 40-fold or greater signal enhancement. nih.gov

The selection of a derivatization reagent depends on factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available.

Table 1: Examples of Fluorescent Probes for Thiol Detection Applicable to this compound

Probe TypeExample ReagentPrincipleTypical Excitation (nm)Typical Emission (nm)Reported Detection Limit (for Cysteine)
NaphthalimideNap-I (with iodoacetamide)Alkylation of thiol group~449~553Not specified
BODIPYBDP-SReaction with thiol365 (UV light)Orange fluorescence11.2 nM
Chromen-4-ylidene(E)-2-(2-(4-formylstyryl)-4H-chromen-4-ylidene) malononitrileReaction with aldehyde groupNot specified~44063 nM

Electrochemical Detection Methods

Electrochemical methods offer a powerful alternative for the analysis of this compound, capitalizing on the electroactive nature of its thiol group. These techniques are known for their high sensitivity, rapid response, and relatively low cost. The fundamental principle involves the oxidation of the thiol group at the surface of a working electrode at a specific applied potential. The resulting current is proportional to the analyte's concentration.

To enhance the sensitivity and selectivity of detection, the working electrode is often chemically modified. These modifications aim to lower the oxidation potential, thereby reducing interference from other electroactive species in the sample, and to amplify the signal. A variety of materials have been employed for this purpose in the detection of L-cysteine, with the same principles being transferable to this compound.

Common electrochemical techniques and electrode modifications include:

Cyclic Voltammetry (CV): Used to investigate the electrochemical behavior of the compound and characterize the modified electrode surface.

Amperometry and Differential Pulse Voltammetry (DPV): Employed for quantitative analysis due to their high sensitivity and lower detection limits.

Modified Electrodes: Glassy carbon electrodes (GCE) or pencil graphite (B72142) electrodes (PGE) are frequently used as the base. xmu.edu.cnnih.gov They are modified with materials such as:

Nanomaterials: Palladium nanoparticles (PdNPs) on MXene (Ti3C2Tx) nanosheets can enhance electrocatalytic activity. rsc.org

Graphene: Nitrogen-doped graphene combined with iron phthalocyanine (B1677752) (FePc/N-G) serves as an effective substrate to improve the electrochemical response. xmu.edu.cn

Layered Double Hydroxides (LDH): Electrochemically deposited Co(II)-Al(III) LDH has been used to create sensitive and disposable sensors. nih.gov

Enzymes: Immobilized enzymes like horseradish peroxidase on reduced graphene oxide can provide high electrocatalytic activity for L-cysteine oxidation.

These sensors have demonstrated excellent performance for cysteine detection, achieving detection limits in the picomolar to micromolar range.

Table 2: Performance of Modified Electrochemical Sensors for L-Cysteine Detection

Electrode ModificationTechniqueLinear Range (for Cysteine)Limit of Detection (LOD) (for Cysteine)
Pd@Ti3C2Tx/GCEAmperometry0.5 to 10 µM0.14 µM
Co(II)-Al(III) LDH/PGEDPV100 pM to 0.1 µM100 pM
HRP/rGO/GCECV0 to 1000 µM0.32 µM
FePc/N-G/GCEAmperometryWide linear range reportedNot specified

Sample Preparation and Derivatization Strategies in Biological Matrices

The accurate analysis of this compound in biological matrices such as urine, blood, or tissue homogenates presents significant challenges due to the complexity of these samples and the low concentration of the analyte. Effective sample preparation is therefore a critical prerequisite to remove interfering substances, concentrate the analyte, and ensure its stability.

A highly relevant and detailed method has been developed for the quantification of N-acetyl-S-(2-hydroxyethyl)-L-cysteine (HEMA), a urinary metabolite closely related to the target compound. nih.govresearchgate.net This methodology can be adapted for this compound. The key steps include:

Solid-Phase Extraction (SPE): Strong anion-exchange (SAX) SPE is a particularly effective technique. nih.gov In this method, the urine sample is passed through a SAX cartridge. The negatively charged carboxyl group of the cysteine derivative binds to the positively charged stationary phase, while neutral and positively charged interfering compounds are washed away. The analyte is then eluted using an appropriate solvent. This method is simple, rapid (with a preparation time of less than 10 minutes per sample), and effectively cleans up the sample. nih.gov

Reduction of Disulfides: In biological systems, thiols can exist in their oxidized disulfide form. To measure the total concentration, a reduction step is often necessary. Tris-(2-carboxyethyl)phosphine (TCEP) is a common reducing agent used for this purpose as it is effective under mild pH and temperature conditions.

Derivatization: As discussed in the fluorescence spectroscopy section, derivatization is often employed not only to impart fluorescence but also to improve chromatographic behavior and detection sensitivity for techniques like HPLC or gas chromatography-mass spectrometry (GC-MS). The choice of derivatization agent depends on the analytical platform being used. For mass spectrometry, derivatization might be used to increase the volatility or ionization efficiency of the analyte.

The significant variability in the concentration and ionic strength of biological samples like urine can lead to inconsistent recovery rates during extraction. nih.gov This challenge is often addressed using the isotope-dilution technique, as detailed in the following section.

Isotopic Labeling Techniques for Elucidating Metabolic Fate and Pathways

Isotopic labeling is an indispensable tool for tracing the metabolic fate of compounds and elucidating their biochemical pathways. This technique involves introducing a stable isotope (e.g., ²H, ¹³C, ¹⁵N) into the molecule of interest or its precursor and then tracking the label's incorporation into downstream metabolites using mass spectrometry (MS).

For this compound, isotopic labeling serves two primary purposes: quantification and metabolic pathway analysis.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for S-(2-Hydroxyethylmercapto)-L-cysteine, and how can reproducibility be ensured?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution between L-cysteine and 2-hydroxyethyl mercaptan under alkaline conditions. A common approach involves reacting L-cysteine hydrochloride with 2-bromoethanol in a buffered aqueous solution (pH 8–9) at 25–40°C for 12–24 hours . To ensure reproducibility:

  • Purify the product using ion-exchange chromatography or recrystallization.
  • Characterize via 1^1H/13^{13}C NMR (e.g., δ 3.6 ppm for hydroxyethyl protons) and HPLC with UV detection at 214 nm .
  • Report detailed reaction conditions (solvent, temperature, molar ratios) and purity thresholds (>95% by TLC).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Gas Chromatography (GC) with Electron Capture Detection (ECD) : Effective for quantifying trace impurities (e.g., unreacted thiols) with detection limits as low as 0.1 µg/mL .
  • Nuclear Magnetic Resonance (NMR) : Key peaks include δ 2.8–3.1 ppm (Cys β-CH2_2), δ 3.6–3.8 ppm (hydroxyethyl -CH2_2OH), and δ 4.5 ppm (Cys α-CH) .
  • Mass Spectrometry (MS) : ESI-MS in positive mode should show [M+H]+^+ at m/z 196.1 (C5_5H11_{11}NO3_3S) .

Advanced Research Questions

Q. How can conflicting data on compound purity from different analytical methods be resolved?

  • Methodological Answer : Discrepancies often arise from method-specific limitations:

  • Example : HPLC may underestimate polar impurities, while GC-ECD overestimates volatile byproducts.
  • Resolution Strategy :

Cross-validate using orthogonal techniques (e.g., NMR for structural confirmation + ICP-MS for sulfur quantification) .

Perform spike-recovery experiments with known standards (e.g., S-(2-hydroxyethyl)glutathione) to assess method accuracy .

Use high-resolution MS (HRMS) to identify non-volatile contaminants .

Q. What strategies optimize the synthesis yield of this compound in oxygen-sensitive reactions?

  • Methodological Answer :

  • Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent thiol oxidation .
  • Catalytic Additives : Use 1–2 mol% of tris(2-carboxyethyl)phosphine (TCEP) to stabilize free thiol groups .
  • Solvent Optimization : Replace water with degassed DMF/water mixtures (1:1 v/v) to enhance solubility and reduce disulfide formation .
  • Yield Monitoring : Track reaction progress via thiol-specific assays (e.g., Ellman’s reagent) .

Q. How does this compound interact with biological systems, and what models are suitable for studying its metabolic fate?

  • Methodological Answer :

  • In Vitro Models :
  • HepG2 cells or primary hepatocytes for hepatic metabolism studies.
  • Isotopic labeling (e.g., 13^{13}C at the hydroxyethyl group) to track metabolic pathways via LC-MS/MS .
  • Key Metabolites :
  • N-Acetyl-S-(2-hydroxyethyl)-L-cysteine (urinary biomarker, detected via GC-MS at m/z 232) .
  • S-(2-Hydroxyethyl)glutathione (precursor to nephrotoxic intermediates; monitor via HPLC-ECD) .
  • Toxicity Screening : Use renal proximal tubule cells (e.g., HK-2) to assess β-lyase-mediated cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.